3-Sulfo-taurocholicAcidDisodiumSalt
Overview
Description
Synthesis Analysis
The synthesis of sulfonate analogs of bile acids, including 3-Sulfo-taurocholic acid disodium salt, involves several key reactions. Starting with bile acids such as norcholic and cholic acids, the process typically includes reduction to bile alcohols, selective tosylation, iodination, and treatment with sodium sulfite to form the sulfonate analogs. These analogs exhibit polarity similar to taurine-conjugated bile acids, indicating their potential utility in mimicking the natural compounds' functions (Kihira et al., 1992).
Molecular Structure Analysis
The molecular structure of 3-Sulfo-taurocholic acid disodium salt and similar sulfonate analogs of bile acids has been elucidated through various spectroscopic techniques. Carbon-13 nuclear magnetic resonance (NMR) spectral data provide insights into the structure, showcasing the modifications introduced during synthesis to mimic the natural bile acids' functionality.
Chemical Reactions and Properties
Sulfonate analogs of bile acids undergo specific chemical reactions reflecting their sulfonate groups' presence. These reactions include potential interactions with other biological molecules, demonstrating their solubility and reactivity in aqueous environments, which is crucial for their role in the digestive process.
Physical Properties Analysis
The physical properties of sulfonate analogs, such as solubility and phase behavior, are crucial for their biological functionality. These compounds exhibit increased polarity and solubility in water compared to their non-sulfonated counterparts, aligning with their role in emulsifying and aiding the absorption of lipids in the digestive tract.
Chemical Properties Analysis
Chemically, sulfonate analogs of bile acids, including 3-Sulfo-taurocholic acid disodium salt, share similarities with taurine-conjugated bile acids in terms of polarity and behavior in biological systems. Their sulfonate group imparts distinct chemical properties, such as increased reactivity with metal ions and enhanced solubility in aqueous solutions, which are essential for their biological roles.
Scientific Research Applications
Chemical Synthesis and Properties
- Synthesis Techniques and Properties : Disodium 2-sulfoalkyl sulfates, including compounds structurally similar to 3-Sulfo-taurocholic Acid Disodium Salt, have been synthesized via methods involving metal borohydride reduction and subsequent sulfation, revealing their potential as lime soap dispersing agents (Stirton, Smith, & Weil, 1965).
Biological and Medical Research
Bile Acid Derivatives Synthesis : Research has focused on synthesizing bile acid 3-monosulfates, including the production of disodium salts, highlighting their relevance in biological studies and potential therapeutic applications (Tserng & Klein, 1978).
Role in Cholestasis and Bile Flow : Studies have shown that certain sulfated bile salts, which are structurally related to 3-Sulfo-taurocholic Acid Disodium Salt, can induce cholestasis in animal models, suggesting their significance in understanding liver function and diseases (Mathis, Karlaganis, & Preisig, 1983).
Environmental and Industrial Applications
Adsorption Properties in Environmental Sciences : Research has been conducted on the adsorption behaviors of sulfonates, including disodium salts, onto activated carbon cloth, indicating their use in environmental cleanup and industrial processes (Ayranci & Duman, 2010).
Surfactant and Industrial Applications : Studies have explored the properties of sulfonated compounds, including disodium salts, in the context of their surfactant properties and potential industrial applications, such as in detergents and enhanced oil recovery (Sun et al., 2018).
Safety And Hazards
properties
IUPAC Name |
disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO10S2.2Na/c1-15(4-7-23(30)27-10-11-38(31,32)33)18-5-6-19-24-20(14-22(29)26(18,19)3)25(2)9-8-17(37-39(34,35)36)12-16(25)13-21(24)28;;/h15-22,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZGOMAYFRJNTP-NEMAEHQESA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NNa2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Sulfo-taurocholicAcidDisodiumSalt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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